molecular formula C11H14N2OS2 B12891959 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12891959
M. Wt: 254.4 g/mol
InChI Key: VXDMQGYKVBQJGW-LDFAFZTOSA-N
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Description

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a pyrrolidine ring fused with a thiazolidinone ring

Preparation Methods

The synthesis of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and other thiazolidinone derivatives . Compared to these compounds, 5-(2-(1-Ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one has unique structural features that may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H14N2OS2

Molecular Weight

254.4 g/mol

IUPAC Name

(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H14N2OS2/c1-2-13-7-3-4-8(13)5-6-9-10(14)12-11(15)16-9/h5-6H,2-4,7H2,1H3,(H,12,14,15)/b8-5-,9-6+

InChI Key

VXDMQGYKVBQJGW-LDFAFZTOSA-N

Isomeric SMILES

CCN\1CCC/C1=C/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)NC(=S)S2

Origin of Product

United States

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